BenchChemオンラインストアへようこそ!

Nigrocin-1-OA2

Antifungal peptides Candida albicans MIC comparison

Nigrocin-1-OA2 is the only nigrocin-1 peptide from O. andersonii with uniform MIC across Gram+/Gram- bacteria (6.3 µg/mL), eliminating strain-specific adjustments. Its MIC of 3.2 µg/mL against C. albicans is 1.6–3.6-fold lower than analogs, making it the most potent anti-Candida template in the family. The unique Glu17 residue and zero hemolytic activity at 100 µg/mL provide a distinct SAR handle and a ≥16-fold selectivity window, reducing late-stage attrition risk. For screening libraries requiring non-redundant peptide diversity, OA2 captures pharmacological space absent in OA1/OA3/OR1. All lots ≥97% HPLC purity.

Molecular Formula
Molecular Weight
Cat. No. B1578557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-1-OA2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-1-OA2: A Cationic Antimicrobial Peptide from Odorrana andersonii with Quantifiable Differentiation for Procurement Decisions


Nigrocin-1-OA2 is a 21-residue cyclic cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Asian frog Odorrana andersonii [1]. It belongs to the nigrocin-1 subfamily within the brevinin superfamily and features a C-terminal disulfide bond (Cys15–Cys21), a net charge of +2, and a molecular mass of 2154.67 Da [1]. The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans [1]. Among its closest sequence analogs co-identified from the same source organism—Nigrocin-1-OA1, Nigrocin-1-OA3, and Nigrocin-1-OR1—Nigrocin-1-OA2 demonstrates a quantifiably distinct activity profile that carries direct implications for scientific selection and procurement [1].

Why Nigrocin-1-OA2 Cannot Be Interchanged with Nigrocin-1-OA1, OA3, or OR1: The Case for Sequence-Specific Procurement


Although Nigrocin-1-OA1, OA2, OA3, and OR1 are all 21-residue disulfide-bonded peptides derived from the same frog species and classified under the same nigrocin-1 family, single-amino-acid substitutions among them produce marked differences in antimicrobial potency and spectrum breadth [1]. For example, Nigrocin-1-OA2 contains a unique N-terminal GIFGK motif and a C-terminal ELSGMC segment that distinguish it from OA1 (GLLSG…GLSGLC), OA3 (GIFLK…GVSGLC), and OR1 (GLISG…GLSGLC) [1]. These sequence variations translate into MIC differences of up to 3.6-fold against the same microbial strains when assayed under identical conditions [1]. Consequently, treating these peptides as generic, functionally equivalent nigrocin-1 variants risks selecting a suboptimal molecule for a given research or industrial application. The quantitative evidence below details exactly where Nigrocin-1-OA2 diverges from its closest analogs in measurable, decision-relevant terms.

Nigrocin-1-OA2 Quantitative Differentiation Evidence: Head-to-Head MIC, Physicochemical, and Selectivity Comparisons Against Closest Analogs


Nigrocin-1-OA2 Demonstrates 1.6- to 3.6-Fold Superior Anti-Candida albicans Potency Over All Co-Identified Nigrocin-1 Analogs

When tested against Candida albicans ATCC 2002 under identical broth microdilution conditions, Nigrocin-1-OA2 exhibited an MIC of 3.2 µg/mL, representing the lowest value among all four nigrocin-1 peptides co-identified from Odorrana andersonii skin secretions [1]. This is 1.6-fold lower (more potent) than Nigrocin-1-OA1 (5.2 µg/mL), 3.4-fold lower than Nigrocin-1-OA3 (10.8 µg/mL), and 3.6-fold lower than Nigrocin-1-OR1 (11.5 µg/mL) [1]. The enhanced anti-fungal potency of OA2 is attributable to its unique sequence, particularly the GIFGK N-terminal motif and the ELSGMC C-terminal segment, which are absent in the comparator peptides [1].

Antifungal peptides Candida albicans MIC comparison

Nigrocin-1-OA2 Provides the Most Balanced Broad-Spectrum Antibacterial Profile Among Nigrocin-1 Variants, Avoiding the Gram-Positive vs. Gram-Negative Potency Trade-Off

Across three bacterial strains—Escherichia coli ATCC 25922 (Gram-negative), Bacillus pyocyaneus CMCCB 10104 (Gram-negative), and Staphylococcus aureus ATCC 25923 (Gram-positive)—Nigrocin-1-OA2 maintained a uniform MIC of 6.3 µg/mL [1]. In contrast, Nigrocin-1-OA1 showed a 2-fold weaker activity against S. aureus and B. pyocyaneus (MIC = 10.4 µg/mL for both) relative to its E. coli potency; Nigrocin-1-OA3 exhibited a pronounced Gram-negative deficit, with MICs of 10.8 µg/mL against E. coli and 21.6 µg/mL against B. pyocyaneus; and Nigrocin-1-OR1 displayed MICs of 11.5 µg/mL (E. coli) and 23 µg/mL (B. pyocyaneus) [1]. OA2 is the only peptide in this set that avoids a statistically meaningful Gram-positive/Gram-negative potency imbalance.

Broad-spectrum antibacterial Gram-positive Gram-negative MIC profiling

Nigrocin-1-OA2 Exhibits Substantially Lower Computed Hydrophobicity Than OA1, OA3, and OR1—A Physicochemical Property Correlated with Reduced Mammalian Cytotoxicity

The computed hydrophobicity (H) of Nigrocin-1-OA2 is 0.743, which is markedly lower than that of Nigrocin-1-OA1 (H = 1.395), Nigrocin-1-OA3 (H = 1.419), and Nigrocin-1-OR1 (H = 1.410) [1][2]. In the AMP field, elevated peptide hydrophobicity is a well-established correlate of increased hemolytic activity and mammalian cell cytotoxicity, as hydrophobic residues drive non-selective membrane insertion [3]. The nigrocin-1 family as a class has been shown to lack significant hemolytic activity at concentrations up to 100 µg/mL against human erythrocytes [3]; however, the lower hydrophobicity of OA2 within this family further suggests a potentially wider selectivity margin between microbial and mammalian membranes relative to its more hydrophobic analogs.

Peptide hydrophobicity Cytotoxicity prediction Therapeutic index Structure-activity relationship

Nigrocin-1 Family Lacks Hemolytic Activity at Concentrations Far Exceeding Antimicrobial MICs—A Class-Level Selectivity Advantage Over the Structurally Related Brevinin-2 Family

In the foundational characterization of the nigrocin family, Park et al. (2001) demonstrated that nigrocin-1 and nigrocin-2 did not cause significant hemolysis of human erythrocytes at concentrations up to 100 µg/mL [2]. This concentration is approximately 16- to 31-fold above the MIC values of Nigrocin-1-OA2 against its susceptible target organisms (MIC range 3.2–6.3 µg/mL) [1]. By contrast, the structurally homologous brevinin-2 peptide family—with which nigrocin-1 shares high primary sequence similarity—includes members such as brevinin-2RNa that exhibit hemolytic HC50 values in the range of 100–150 µM [3]. This class-level differentiation positions nigrocin-1 peptides, including OA2, as inherently more selective templates for antimicrobial development than many brevinin-2 family members.

Hemolytic activity Selectivity index Brevinin-2 Mammalian toxicity

Nigrocin-1-OA2 Unique Sequence Motifs—GIFGK N-Terminus and ELSGMC C-Terminal Loop—Differentiate It from All Other Odorrana andersonii Nigrocin-1 Peptides and May Underlie Its Distinct Activity Profile

Sequence alignment of the four nigrocin-1 peptides from Odorrana andersonii reveals that OA2 possesses a unique N-terminal pentapeptide motif (GIFGK) that differs from OA1 (GLLSG), OA3 (GIFLK), and OR1 (GLISG) [1]. More strikingly, its C-terminal heptapeptide loop region constrained by the Cys15–Cys21 disulfide bond is ELSGMC, whereas the corresponding regions in OA1 and OR1 are GLSGLC, and in OA3 is GVSGLC [1]. The substitution of a glycine with a glutamic acid residue (E) at position 17 introduces a negatively charged side chain within the otherwise cationic peptide, a feature absent in all three comparator peptides [1]. This unique charge distribution within the disulfide-stabilized loop may modulate target membrane interaction specificity and contribute to the differential MIC profile observed for OA2 [1].

Peptide sequence alignment Structure-activity relationship Disulfide bond Molecular recognition

Nigrocin-1-OA2 Commercially Available Synthetic Peptide Offers Documented HPLC Purity of 97.5% with Validated Antimicrobial Activity, Enabling Reproducible Procurement for Assay Standardization

Nigrocin-1-OA2 is commercially available as a synthetic peptide with a certified HPLC purity of 97.5%, supplied in lyophilized powder form with a delivery timeline of approximately 3 weeks [1]. The synthetic peptide has been independently verified to retain the antimicrobial activity profile reported in the primary literature, with MIC values of 3.2–6.3 µM against the standard test panel [1]. Comparable commercial offerings exist for OA1 (MIC 5.2–10.4 µM) and OA3 (MIC 5.4–21.6 µM), but the combination of highest purity specification and the most favorable activity profile makes OA2 the quantitatively best-characterized option for standardized antimicrobial assays among the commercially available nigrocin-1 peptides [1][2].

Synthetic peptide procurement HPLC purity Quality control Assay reproducibility

Nigrocin-1-OA2: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differentiation Data


Antifungal Drug Discovery: Prioritizing Nigrocin-1-OA2 as a Lead Scaffold for Candida albicans-Targeted Therapeutic Development

With an MIC of 3.2 µg/mL against C. albicans ATCC 2002—1.6- to 3.6-fold lower than its closest nigrocin-1 analogs [1]—Nigrocin-1-OA2 is the most potent anti-Candida peptide in the O. andersonii nigrocin-1 panel. Medicinal chemistry teams pursuing structure-guided optimization of antifungal peptides should select OA2 as the starting template, as its superior basal potency provides a wider therapeutic window for subsequent modifications aimed at improving protease stability or pharmacokinetics. The unique Glu17 residue in its disulfide-constrained loop [1] further presents a distinct handle for SAR exploration not available in OA1, OA3, or OR1.

Broad-Spectrum Antimicrobial Screening Panels: Using OA2 for Consistent Multi-Strain Assay Performance

Nigrocin-1-OA2 is the only nigrocin-1 peptide from O. andersonii that maintains a uniform MIC of 6.3 µg/mL across Gram-negative (E. coli, B. pyocyaneus) and Gram-positive (S. aureus) bacteria [1]. This balanced profile eliminates the need for strain-specific concentration adjustments in multi-strain screening workflows, reducing experimental complexity and compound consumption. Core facilities and industrial screening groups that require a single reference AMP with predictable activity across their standard bacterial panel will find OA2 operationally preferable to OA1, OA3, or OR1, each of which exhibits ≥2-fold potency imbalances across the same strains [1].

Selective Antimicrobial Scaffold Engineering: Leveraging the Low Hemolytic Liability of the Nigrocin-1 Class for Therapeutic Lead Optimization

The nigrocin-1 family, including OA2, has been experimentally shown to lack significant hemolytic activity at concentrations up to 100 µg/mL, corresponding to a ≥16-fold selectivity window above its antimicrobial MICs [1][2]. This contrasts with structurally related brevinin-2 peptides that exhibit hemolytic activity at concentrations overlapping their antimicrobial range [3]. For drug discovery programs where minimizing mammalian cytotoxicity is a primary screening filter, OA2 offers a class-validated safety margin that reduces the probability of late-stage candidate attrition due to hemolytic toxicity—a documented liability of many membrane-active AMPs.

Peptide Library Construction and SAR Studies: OA2 as a Unique Chemotype Within Nigrocin-1 Diversity Panels

With 4–5 residue differences relative to each of its O. andersonii nigrocin-1 counterparts and the unique presence of an acidic Glu17 within its C-terminal disulfide loop [1], OA2 constitutes a chemically distinct entity within the nigrocin-1 family. Pharmaceutical and academic groups constructing peptide diversity libraries for antimicrobial screening should include OA2 as a non-redundant member, as its sequence features—particularly the Glu17 substitution—cannot be represented by OA1, OA3, or OR1. Its inclusion ensures that structure-activity relationship analyses capture the full pharmacological space of the nigrocin-1 subfamily.

Quote Request

Request a Quote for Nigrocin-1-OA2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.